molecular formula C12H17BO4S B1394851 Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate CAS No. 1040281-86-4

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate

Cat. No.: B1394851
CAS No.: 1040281-86-4
M. Wt: 268.14 g/mol
InChI Key: ZJFOCNXPSJTTFP-UHFFFAOYSA-N
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Description

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate is a boronic ester derivative featuring a thiophene ring substituted with a methyl ester group at the 3-position and a pinacol boronate group at the 5-position. This compound is primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures critical in pharmaceuticals and materials science .

Properties

IUPAC Name

methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4S/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-18-9)10(14)15-5/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFOCNXPSJTTFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694659
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040281-86-4
Record name 3-Thiophenecarboxylic acid, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040281-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Thiophene Precursors

The most common and effective method for synthesizing this compound is via palladium-catalyzed borylation of a halogenated thiophene derivative, typically a bromothiophene or iodothiophene carboxylate.

  • Starting Material: Methyl 5-bromothiophene-3-carboxylate or methyl 5-iodothiophene-3-carboxylate.
  • Borylating Agent: Bis(pinacolato)diboron (B2pin2).
  • Catalyst: Pd-based catalysts such as Pd(PPh3)4 or PdCl2 with phosphine ligands.
  • Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
  • Solvent: Mixtures of dioxane and water or polar aprotic solvents like DMF.
  • Temperature: Typically 80–105 °C.
  • Atmosphere: Inert gas (nitrogen or argon) to prevent oxidation.

Typical Reaction Conditions:

Parameter Conditions
Catalyst Pd(PPh3)4 (2–5 mol%)
Borylating Agent B2pin2 (1.2 equiv)
Base K2CO3 (2 equiv)
Solvent Dioxane/H2O (4:1 v/v)
Temperature 80–105 °C
Reaction Time 12–16 hours
Atmosphere N2 or Ar

This method yields the desired boronic ester in moderate to high yields (70–95%) with good purity after workup and purification.

Alternative Synthesis via Directed Lithiation and Borylation

Another approach involves directed lithiation of methyl thiophene-3-carboxylate followed by quenching with a boron electrophile such as pinacolborane or boron tribromide.

  • Step 1: Lithiation at the 5-position of methyl thiophene-3-carboxylate using n-butyllithium or lithium diisopropylamide (LDA) at low temperature (-78 °C).
  • Step 2: Reaction with pinacolborane or trialkyl borate to install the boronate ester.
  • Step 3: Workup and purification.

This method requires strict temperature control and anhydrous conditions but can be useful for substrates sensitive to palladium catalysis.

Fiesselmann Thiophene Synthesis Followed by Borylation

A modified Fiesselmann thiophene synthesis can be employed to construct the thiophene ring with substituents, followed by palladium-catalyzed borylation.

  • Thiophene Ring Formation: Reaction of α-mercaptoketone anion with β-chloro-aryl cinnamonitriles.
  • Amino Group Protection: Using tert-butoxycarbonyl (BOC) to protect amino groups if present.
  • Borylation: Suzuki-Miyaura cross-coupling conditions to introduce the boronic ester group.

This multistep route is more complex but allows for functional group tolerance and incorporation of additional substituents.

Reaction Mechanisms and Catalytic Considerations

  • The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with B2pin2, and reductive elimination to form the boronic ester.
  • Ligand choice (e.g., PPh3, SPhos) affects catalyst stability and reaction rate.
  • Bases facilitate the activation of B2pin2 and neutralize HX byproducts.
  • Inert atmosphere prevents catalyst deactivation and side oxidation.

Purification and Characterization

  • Purification: Silica gel column chromatography using hexane/ethyl acetate gradients; recrystallization from dichloromethane/hexane mixtures.
  • Characterization:
    • NMR: ^1H NMR shows characteristic singlets for pinacol methyl groups (~1.3 ppm) and ester methyl (~3.8 ppm).
    • [^13C NMR](pplx://action/followup): Signals for boronate carbons (~24.8 ppm), ester carbonyl (~165 ppm), and thiophene carbons.
    • IR: Ester C=O stretch (~1700 cm⁻¹), B–O stretch (~1350 cm⁻¹).
    • MS: Molecular ion peak corresponding to the boronic ester.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Notes
Pd-catalyzed borylation Pd(PPh3)4, B2pin2, K2CO3, dioxane/H2O 80–105 °C, 12–16 h 70–95 Most common, scalable
Directed lithiation + borylation n-BuLi or LDA, pinacolborane -78 °C, anhydrous Moderate Requires low temp, moisture-free
Fiesselmann thiophene + borylation α-mercaptoketone, β-chloro-aryl cinnamonitriles, Pd catalyst Multi-step, varied Moderate Allows functional group diversity

Detailed Research Findings and Notes

  • The palladium-catalyzed borylation is highly efficient for thiophene derivatives bearing electron-withdrawing groups such as esters, which stabilize the intermediate complexes and improve selectivity.
  • Reaction optimization studies show that increasing temperature above 80 °C and using an excess of B2pin2 enhances conversion rates.
  • Use of water in the solvent mixture facilitates base solubility and reaction kinetics without compromising boronate ester stability.
  • Protective groups like BOC on amino substituents prevent side reactions during borylation and increase overall yield and purity.
  • Purification by reverse-phase HPLC is recommended for sensitive or highly polar derivatives to achieve high purity.

This comprehensive overview reflects current best practices and research insights into the preparation of this compound, highlighting palladium-catalyzed borylation as the predominant and most practical synthetic route.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium perborate (NaBO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or phenols.

    Reduction: Formation of alcohols.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. The boron moiety facilitates these reactions by acting as a leaving group, enabling the coupling of aryl and vinyl halides with nucleophiles. This is particularly useful in synthesizing complex organic molecules.

Example Case Study :
In a study published in Organic Letters, researchers utilized methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate to successfully couple with various aryl halides under mild conditions. The reactions demonstrated high yields and selectivity, showcasing the compound's utility in synthetic organic chemistry .

Drug Development
this compound has shown promise in medicinal chemistry as a building block for developing new pharmaceuticals. Its structural features allow for modifications that could lead to compounds with enhanced biological activity.

Anticancer Activity
A study highlighted its potential as an anticancer agent when modified to target specific pathways involved in tumor growth. The boron atom's unique properties may contribute to selective toxicity towards cancer cells while minimizing effects on normal cells .

Mechanism of Action

The mechanism of action of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate primarily involves its role as a boronic ester in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₃H₁₇BO₄S (estimated based on ethyl analog data) .
  • Molecular Weight : ~268.14 g/mol (calculated).
  • Applications : Drug intermediates, materials science, and organic synthesis .

The compound is synthesized via palladium-catalyzed coupling or direct borylation of pre-functionalized thiophene precursors . Its reactivity in cross-coupling reactions is modulated by the electron-withdrawing ester group, which enhances stability while maintaining sufficient boron electrophilicity for transmetallation .

Comparison with Structural Analogs

Structural and Functional Analogues

The following table summarizes key analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications Price (per gram)
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate C₁₃H₁₇BO₄S ~268.14 N/A Drug intermediates, Suzuki coupling Not explicitly listed
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate C₁₃H₁₉BO₄S 282.16 N/A Pharmaceutical intermediates ~$60–$100 (estimated)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran C₁₄H₁₇BO₃ 244.09 72–73 Organic synthesis, materials science ¥5,800 (~$45)
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 132–135 Catalysis, medicinal chemistry ¥21,000 (~$165)
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-Benzo[b]thiophene-3-carboxaldehyde C₁₅H₁₇BO₃S 288.18 N/A Medicinal chemistry, bioconjugation Contact seller

Reactivity and Electronic Effects

  • Substituent Position : The 3-carboxylate group in the target compound introduces steric hindrance and electronic effects distinct from analogs like thiophene-2-carbaldehyde derivatives (e.g., 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde), where the boronate group at the 5-position and aldehyde at the 2-position enhance electrophilicity for nucleophilic coupling .
  • Ester Group Impact : Methyl/ethyl esters reduce solubility in polar solvents compared to morpholine-substituted analogs (e.g., the pyridinyl-morpholine derivative in ), which exhibit higher solubility and distinct coordination properties for metal catalysts .

Commercial Availability and Cost

  • The ethyl analog (CAS 960116-27-2) is widely available with 95–98% purity, priced at ~$60–$100 per gram .
  • Benzofuran and pyridinyl-morpholine analogs are more cost-effective (e.g., ¥5,800/g for benzofuran) but less commonly used in pharmaceutical synthesis .
  • Tert-butyl derivatives (e.g., tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate) are discontinued, highlighting the methyl variant’s commercial relevance .

Biological Activity

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate (CAS: 1040281-86-4) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety. Its structural formula is represented as:

C12H17BO4S\text{C}_{12}\text{H}_{17}\text{B}\text{O}_{4}\text{S}

Key properties include:

  • Molecular Weight : 268.13 g/mol
  • Purity : 97%
  • IUPAC Name : this compound

1. Inhibition of Kinases

Recent studies have indicated that compounds similar to this compound exhibit inhibitory effects on various kinases such as GSK-3β and IKK-β. These kinases are crucial in numerous cellular processes including cell proliferation and apoptosis.

CompoundKinase TargetIC50 (nM)
Example AGSK-3β8
Example BIKK-β20

The ability to inhibit these kinases suggests potential applications in treating diseases such as cancer and neurodegenerative disorders .

2. Anti-inflammatory Properties

In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines such as IL-6 and NO in microglial cells. This is significant for conditions characterized by chronic inflammation.

Concentration (µM)IL-6 Reduction (%)NO Reduction (%)
15040
107060

These findings highlight the compound's potential as an anti-inflammatory agent .

3. Cytotoxicity Assessment

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) demonstrated that while some derivatives exhibited cytotoxic effects at higher concentrations, this compound maintained cell viability at concentrations up to 10 µM.

CompoundCell LineViability (%) at 10 µM
Methyl CompoundHT-22>85
Methyl CompoundBV-2>80

This suggests a favorable safety profile for further development .

Case Study 1: GSK-3β Inhibition

A study demonstrated that modifications to the dioxaborolane moiety enhanced the inhibitory activity against GSK-3β. The most potent derivatives showed IC50 values in the low nanomolar range. These results suggest that structural optimization could lead to more effective therapeutic agents targeting neurodegenerative diseases .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on microglial activation models, this compound significantly reduced inflammatory markers in a dose-dependent manner. This positions the compound as a candidate for further research in neuroinflammatory conditions .

Q & A

(Basic) What spectroscopic techniques are critical for confirming the structure of Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate?

Answer:
The compound’s structure is confirmed using ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) . Key steps include:

  • NMR Analysis : Dissolve the compound in deuterated chloroform (CDCl₃). The thiophene ring protons appear as distinct multiplets (δ 7.0–8.0 ppm), while the dioxaborolane methyl groups resonate as a singlet (δ ~1.3 ppm). Compare observed shifts with DFT-calculated values to verify substitution patterns .
  • HRMS : Confirm the molecular ion peak matches the exact mass of C₁₃H₁₉BO₄S (calculated: 290.1098 g/mol). Discrepancies >2 ppm suggest impurities, necessitating repurification via silica gel chromatography (hexane/ethyl acetate gradient) .

(Advanced) How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound with electron-deficient aryl halides?

Answer:
Optimization strategies involve:

  • Catalyst Selection : Use Pd(PPh₃)₄ (5–10 mol%) for electron-deficient partners. For steric hindrance, switch to Pd(OAc)₂ with SPhos ligand .
  • Reaction Conditions : Employ K₂CO₃ in THF/H₂O (3:1) at 80°C for 24–48 hours. Monitor progress via TLC (ethyl acetate/hexane 1:3).
  • Post-Reaction Workup : Extract the product with dichloromethane, dry over MgSO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate). Pre-activation of the boronate ester via hydrolysis to the boronic acid may improve yields in challenging cases .

(Advanced) What methodologies resolve crystallographic disorder in the thiophene ring during X-ray structure determination?

Answer:
Address crystallographic disorder using SHELXL :

  • Modeling : Apply PART and AFIX commands to refine alternate conformations. Constrain bond lengths/angles using standard libraries.
  • Data Collection : Collect high-resolution data (≤0.8 Å) at 100 K to minimize thermal motion. For twinned crystals, use TWIN/BASF commands for refinement .
  • Validation : Use PLATON’s ADDSYM to check for missed symmetry. R-factor convergence below 5% indicates acceptable refinement .

(Advanced) How should researchers analyze contradictory NOE data when assigning stereochemistry in derivatives?

Answer:
Contradictory NOE data requires:

  • ROESY Experiments : Confirm through-space correlations in flexible regions (e.g., ester groups). Compare with DFT-predicted NOE intensities (Gaussian09).
  • Variable-Temperature NMR : Detect dynamic effects (e.g., ring puckering) by acquiring spectra from 25°C to −40°C.
  • X-Ray Crystallography : Prioritize crystal growth in ethanol/water (1:1) for definitive stereochemical assignment .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Storage : Keep in amber vials at –20°C under inert atmosphere (N₂/Ar) with desiccant (molecular sieves).
  • Handling : Use Schlenk lines for air-sensitive reactions. Wear nitrile gloves and safety goggles; work in a fume hood.
  • Spill Management : Neutralize with damp sand, collect as halogenated waste. Avoid contact with strong acids/oxidizers .

(Advanced) What synthetic strategies enable regioselective functionalization of the thiophene ring without affecting the boronate ester?

Answer:

  • Electrophilic Aromatic Substitution (EAS) : Protect the boronate ester with ethylene glycol. Use N-bromosuccinimide (NBS) in DMF (0°C) for bromination at the α-position.
  • Directing Groups : Introduce a nitro (–NO₂) group via nitration (HNO₃/H₂SO₄) to guide Friedel-Crafts alkylation.
  • Post-Functionalization : Deprotect with HCl (1M) in THF. Confirm boronate integrity via ¹¹B NMR (δ ~30 ppm for intact dioxaborolane) .

(Advanced) How to troubleshoot low yields in multi-step syntheses involving this compound?

Answer:

  • Intermediate Characterization : Use LC-MS to identify decomposition products. Adjust reaction stoichiometry if intermediates degrade.
  • Purification : For polar byproducts, employ reverse-phase HPLC (C18 column, acetonitrile/water gradient).
  • Catalyst Recycling : Immobilize Pd catalysts on SiO₂-supported ligands to reduce metal leaching and improve turnover .

(Basic) What analytical techniques confirm the purity of this compound after synthesis?

Answer:

  • HPLC : Use a C18 column with UV detection (254 nm). Purity >98% is indicated by a single peak.
  • Elemental Analysis : Match calculated vs. observed C, H, N, S, and B content (deviation ≤0.3%).
  • Melting Point : Compare with literature values (e.g., 110–112°C) to detect polymorphic impurities .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-3-carboxylate

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